molecular formula C12H16BrNO2 B1447164 2-Bromo-n-(4-propoxybenzyl)acetamide CAS No. 1225740-34-0

2-Bromo-n-(4-propoxybenzyl)acetamide

Cat. No. B1447164
M. Wt: 286.16 g/mol
InChI Key: HWNHMHQSSBUCPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Bromo-n-(4-propoxybenzyl)acetamide” is a chemical compound with the molecular formula C12H16BrNO21. It is intended for research use only and is not suitable for human or veterinary use1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2-Bromo-n-(4-propoxybenzyl)acetamide”. However, similar compounds such as “2-Bromo-N-(4-methoxybenzyl)acetamide” are available for purchase, suggesting that their synthesis is achievable2.



Molecular Structure Analysis

The molecular structure of “2-Bromo-n-(4-propoxybenzyl)acetamide” consists of a bromine atom (Br), a nitrogen atom (N), an oxygen atom (O), and multiple carbon © and hydrogen (H) atoms1. The exact arrangement of these atoms forms the unique structure of the compound.



Chemical Reactions Analysis

Specific chemical reactions involving “2-Bromo-n-(4-propoxybenzyl)acetamide” are not available in the sources I found. However, similar compounds like “2-Bromo-N-(4-methoxybenzyl)acetamide” are used in various chemical reactions, suggesting that “2-Bromo-n-(4-propoxybenzyl)acetamide” might have similar reactivity2.



Physical And Chemical Properties Analysis

The molecular weight of “2-Bromo-n-(4-propoxybenzyl)acetamide” is 286.16 g/mol1. Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.


Safety And Hazards

Specific safety and hazard information for “2-Bromo-n-(4-propoxybenzyl)acetamide” is not available in the sources I found. However, similar compounds like “2-Bromo-N-(4-methoxybenzyl)acetamide” have safety information available, including hazard statements like H302-H315-H319-H335 and precautionary statements like P261-P280-P301+P312-P302+P352-P305+P351+P3382. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols.


Future Directions

The future directions for “2-Bromo-n-(4-propoxybenzyl)acetamide” are not specified in the sources I found. However, given its status as a research chemical, it could potentially be used in a variety of scientific studies and experiments1.


Please note that this information is based on the available sources and there may be additional information not covered in this analysis. Always refer to the most recent and relevant scientific literature and safety data sheets for comprehensive information.


properties

IUPAC Name

2-bromo-N-[(4-propoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-2-7-16-11-5-3-10(4-6-11)9-14-12(15)8-13/h3-6H,2,7-9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNHMHQSSBUCPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-n-(4-propoxybenzyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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